molecular formula C12H16ClN3O2 B1398509 tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 1056934-87-2

tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B1398509
CAS No.: 1056934-87-2
M. Wt: 269.73 g/mol
InChI Key: YSSUXXNMVJXCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a chemical compound with the molecular formula C12H16ClN3O2 . It is a derivative of pyrido[4,3-d]pyrimidine, featuring a chlorine atom at the 4-position and a tert-butyl ester group at the carboxylate position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Pyrido[4,3-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable diaminopyrimidine precursor and an appropriate aldehyde or ketone.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butanol in the presence of a catalyst such as sulfuric acid (H2SO4) or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the chlorine atom or other functional groups within the molecule.

  • Substitution: : Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom or other reactive sites.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Nucleophilic substitution reactions typically use strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs where the chlorine atom or other functional groups have been replaced by different atoms or groups.

Scientific Research Applications

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: has several scientific research applications:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : The compound can be used as a probe to study biological systems, including enzyme inhibition and receptor binding studies.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would be specific to the biological system or disease being studied.

Comparison with Similar Compounds

Tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

  • Tert-butyl 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

These compounds share structural similarities but differ in the position and number of chlorine atoms, which can lead to variations in their chemical reactivity and biological activity[_{{{CITATION{{{_3{635698-56-5|tert-Butyl 2,4-dichloro-7,8-dihydropyrido4,3-d ... - Ambeed.

Biological Activity

tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1056934-87-2) is a synthetic compound belonging to the pyrimidine family. Its structure features a chloro group and a tert-butyl ester, which may influence its biological activity. Understanding its biological properties is essential for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₆ClN₃O₂
  • Molecular Weight : 269.73 g/mol
  • Purity : Typically >95% .
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antitumor agent and its effects on cellular processes.

Antitumor Activity

Research has indicated that compounds similar to tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown:

  • Inhibition of Cell Proliferation : Compounds have been reported to inhibit cell growth in vitro in several cancer types, including lung and breast cancer cells .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

  • Study on A431 Vulvar Epidermal Carcinoma Cells :
    • A derivative of pyrimidine was tested for its ability to inhibit cell proliferation and migration.
    • Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications can enhance biological activity .
  • Antimalarial Activity :
    • Some studies have explored the synthesis of hybrid compounds combining pyrimidine with ferrocene for antimalarial purposes.
    • These compounds demonstrated promising antiplasmodial activity against Plasmodium falciparum, indicating that modifications to the pyrimidine structure can yield effective antimalarial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives indicates that the presence of halogen atoms (like chlorine) and bulky groups (like tert-butyl) can significantly affect their biological properties. The following table summarizes key findings:

Compound StructureBiological ActivityNotes
Pyrimidine with ClModerate CytotoxicityEffective against various cancer lines
Tert-butyl DerivativeEnhanced StabilityImproved solubility and bioavailability
Ferrocene-Pyrimidine ConjugatesAntimalarial ActivityTargeting Plasmodium falciparum

Properties

IUPAC Name

tert-butyl 4-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(6-16)10(13)15-7-14-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSUXXNMVJXCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718823
Record name tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056934-87-2
Record name tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of PPh3 (81.4 g, 310 mmol) and N-chlorosuccinimide (41.4 g, 310 mmol) in dioxane (850 mL) was stirred at ambient temperature for 30 minutes. To this suspension was added tert-butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate and the mixture stirred at 50° C. for 18 hours. The mixture was subsequently treated with triethylamine (25 mL, 183 mmol) and the resulting brown solution concentrated. The black oil was dry packed onto silica gel and purified by chromatography eluting with 15-20% EtOAc/Hexanes to give the title compound as a yellow gum.
Name
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 2
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 3
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 4
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.